Cas no 2138813-05-3 (tert-butyl N-[4-(2-bromoethenyl)pyridin-2-yl]carbamate)

Technical Introduction: Tert-butyl N-[4-(2-bromoethenyl)pyridin-2-yl]carbamate is a versatile intermediate in organic synthesis, particularly valued for its functionalized pyridine core and reactive bromoethenyl moiety. The tert-butyl carbamate (Boc) group enhances stability, facilitating handling and storage while allowing selective deprotection under mild acidic conditions. This compound is widely employed in cross-coupling reactions, such as Suzuki or Heck couplings, due to the bromoethenyl group’s reactivity, enabling efficient C–C bond formation. Its pyridine scaffold further contributes to applications in pharmaceuticals and agrochemicals, serving as a key building block for heterocyclic derivatives. The combination of protected amine functionality and halogenated alkene makes it a valuable reagent for targeted synthetic transformations.
tert-butyl N-[4-(2-bromoethenyl)pyridin-2-yl]carbamate structure
2138813-05-3 structure
Product name:tert-butyl N-[4-(2-bromoethenyl)pyridin-2-yl]carbamate
CAS No:2138813-05-3
MF:C12H15BrN2O2
MW:299.163702249527
CID:6360776
PubChem ID:165470990

tert-butyl N-[4-(2-bromoethenyl)pyridin-2-yl]carbamate Chemical and Physical Properties

Names and Identifiers

    • 2138813-05-3
    • tert-butyl N-[4-(2-bromoethenyl)pyridin-2-yl]carbamate
    • EN300-802777
    • Inchi: 1S/C12H15BrN2O2/c1-12(2,3)17-11(16)15-10-8-9(4-6-13)5-7-14-10/h4-8H,1-3H3,(H,14,15,16)/b6-4+
    • InChI Key: HRZDVQZFLAPNSF-GQCTYLIASA-N
    • SMILES: Br/C=C/C1C=CN=C(C=1)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 298.03169g/mol
  • Monoisotopic Mass: 298.03169g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 287
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 51.2Ų
  • XLogP3: 2.9

tert-butyl N-[4-(2-bromoethenyl)pyridin-2-yl]carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-802777-0.1g
tert-butyl N-[4-(2-bromoethenyl)pyridin-2-yl]carbamate
2138813-05-3 95%
0.1g
$1207.0 2024-05-21
Enamine
EN300-802777-1.0g
tert-butyl N-[4-(2-bromoethenyl)pyridin-2-yl]carbamate
2138813-05-3 95%
1.0g
$1371.0 2024-05-21
Enamine
EN300-802777-2.5g
tert-butyl N-[4-(2-bromoethenyl)pyridin-2-yl]carbamate
2138813-05-3 95%
2.5g
$2688.0 2024-05-21
Enamine
EN300-802777-10.0g
tert-butyl N-[4-(2-bromoethenyl)pyridin-2-yl]carbamate
2138813-05-3 95%
10.0g
$5897.0 2024-05-21
Enamine
EN300-802777-0.25g
tert-butyl N-[4-(2-bromoethenyl)pyridin-2-yl]carbamate
2138813-05-3 95%
0.25g
$1262.0 2024-05-21
Enamine
EN300-802777-0.05g
tert-butyl N-[4-(2-bromoethenyl)pyridin-2-yl]carbamate
2138813-05-3 95%
0.05g
$1152.0 2024-05-21
Enamine
EN300-802777-0.5g
tert-butyl N-[4-(2-bromoethenyl)pyridin-2-yl]carbamate
2138813-05-3 95%
0.5g
$1316.0 2024-05-21
Enamine
EN300-802777-5.0g
tert-butyl N-[4-(2-bromoethenyl)pyridin-2-yl]carbamate
2138813-05-3 95%
5.0g
$3977.0 2024-05-21

tert-butyl N-[4-(2-bromoethenyl)pyridin-2-yl]carbamate Related Literature

Additional information on tert-butyl N-[4-(2-bromoethenyl)pyridin-2-yl]carbamate

tert-butyl N-[4-(2-bromoethenyl)pyridin-2-yl]carbamate: A Comprehensive Overview

tert-butyl N-[4-(2-bromoethenyl)pyridin-2-yl]carbamate (CAS No. 2138813-05-3) is a highly specialized organic compound with significant applications in the fields of chemistry and materials science. This compound, characterized by its unique structure, has garnered attention due to its potential in various chemical reactions and its role in the synthesis of advanced materials. The molecule consists of a pyridine ring substituted with a bromoethenyl group at the 4-position and a tert-butyl carbamate group at the 2-position, making it a versatile building block for further chemical transformations.

Recent studies have highlighted the importance of tert-butyl N-[4-(2-bromoethenyl)pyridin-2-yl]carbamate in the development of novel materials with tailored properties. Researchers have explored its use as a precursor for the synthesis of advanced polymers, where its bromoethenyl group plays a critical role in cross-linking reactions. The tert-butyl carbamate group, on the other hand, provides stability and enhances solubility, making it an ideal candidate for applications in high-performance materials.

The synthesis of tert-butyl N-[4-(2-bromoethenyl)pyridin-2-yl]carbamate involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the bromination of an ethenyl group, followed by substitution reactions to introduce the tert-butyl carbamate moiety. This compound has been synthesized with high yield and purity, ensuring its reliability for further chemical studies.

In terms of applications, tert-butyl N-[4-(2-bromoethenyl)pyridin-2-yl]carbamate has shown promise in the field of drug delivery systems. Its unique structure allows for controlled release mechanisms, making it a valuable component in the development of biocompatible materials. Additionally, its use in electronic materials has been explored, particularly in the fabrication of organic semiconductors where its electronic properties contribute to enhanced device performance.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of tert-butyl N-[4-(2-bromoethenyl)pyridin-2-yl]carbamate. Density functional theory (DFT) calculations have revealed that the bromoethenyl group significantly influences the compound's electronic properties, making it suitable for applications in optoelectronic devices. Furthermore, molecular dynamics simulations have demonstrated its stability under various environmental conditions, which is crucial for its practical applications.

The environmental impact and toxicity profile of tert-butyl N-[4-(2-bromoethen

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